
(R)-(-)-4-Phenyl-2-oxazolidinone
Overview
Description
®-(-)-4-Phenyl-2-oxazolidinone is a chiral auxiliary compound widely used in organic synthesis. It is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(-)-4-Phenyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of ®-phenylglycinol with phosgene or triphosgene. The reaction typically takes place in an inert solvent such as dichloromethane, under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of ®-(-)-4-Phenyl-2-oxazolidinone often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
®-(-)-4-Phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different chiral amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various chiral amines, substituted oxazolidinones, and other enantiomerically pure compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Pharmaceutical Development
Chiral Building Block
(R)-(-)-4-Phenyl-2-oxazolidinone serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals. Its stereochemistry is vital for the efficacy of many drugs, particularly those targeting specific biological pathways. The compound is utilized in developing β-lactam antibiotics and α-amino acids, which are foundational components in drug synthesis .
Case Study: Antibiotic Synthesis
Research has demonstrated that this compound can be effectively employed in synthesizing new antibiotic agents. For instance, its role in creating azetidinones has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria . This highlights its potential in addressing antibiotic resistance.
Neurotransmitter Studies
In neuroscience, this compound is employed to study the effects of neurotransmitters, contributing to the development of treatments for neurological disorders. Its ability to modulate neurotransmitter activity makes it a valuable tool for researchers exploring new therapeutic avenues .
Material Science
Polymer Formulation
The compound is also used in material science for formulating polymers that require specific mechanical properties. Its incorporation into polymer matrices enhances performance characteristics, making it suitable for various industrial applications .
Analytical Chemistry
Chiral Separation Techniques
In analytical chemistry, this compound is utilized in methods for separating and identifying chiral compounds. This application is critical for quality control in drug manufacturing, ensuring that the final products meet safety and efficacy standards .
Mechanism of Action
The mechanism by which ®-(-)-4-Phenyl-2-oxazolidinone exerts its effects involves its ability to induce chirality in chemical reactions. The oxazolidinone ring acts as a chiral template, guiding the formation of enantiomerically pure products. This is achieved through the formation of stable intermediates that favor the desired stereochemistry .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Benzyl-2-oxazolidinone
- (S)-(-)-4-Isopropyl-2-oxazolidinone
- 2-Oxazolidinone
- ®-4-Benzyl-2-oxazolidinone
- (S)-4-Methyl-2-oxazolidinone
Uniqueness
®-(-)-4-Phenyl-2-oxazolidinone is unique due to its high enantiomeric purity and its ability to induce chirality in a wide range of chemical reactions. Its specific structure allows for the formation of stable intermediates, making it a preferred choice in asymmetric synthesis compared to other similar compounds .
Biological Activity
(R)-(-)-4-Phenyl-2-oxazolidinone is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 163.18 g/mol
- CAS Number : 90319-52-1
- Chirality : The compound exists in a specific enantiomeric form, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following methods:
- Starting Material : N-Boc-L-phenylglycine is reduced using borane reagents.
- Cyclization : A ring-closing reaction occurs under catalytic conditions to form the oxazolidinone structure.
- Purification : The product is purified to achieve high purity levels (≥ 99.5%) suitable for biological testing .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria. It serves as a precursor for various derivatives that enhance its antibacterial properties:
- Mechanism of Action : The oxazolidinone ring structure interacts with bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial growth and reproduction .
Case Studies and Research Findings
- Conjugate Addition Reactions :
-
Antibacterial Screening :
- A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against Escherichia coli and Bacillus subtilis. Results indicated that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound, suggesting a structure-activity relationship that could be exploited for drug development .
- Pharmacological Applications :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing enantiomerically pure (R)-(-)-4-phenyl-2-oxazolidinone?
The enantiopure synthesis of this compound typically involves resolution of racemic mixtures or asymmetric synthesis using chiral auxiliaries. A common approach includes coupling carboxylic acids to the oxazolidinone core via diisopropylcarbodiimide (DIC)-mediated activation, as demonstrated in the acylation of Evans' chiral auxiliary . Commercial enantiomers are available at ~$0.25/gram (1 kg scale) with purity >98% . Key steps involve chromatographic purification and recrystallization to ensure enantiomeric excess (ee) >99%.
Q. How is this compound utilized as a chiral auxiliary in stereoselective synthesis?
The compound is widely employed to control stereochemistry in aldol reactions, alkylations, and cycloadditions. For example, it directs facial selectivity in enolate formation during the synthesis of β-amino acids or ketone reductive couplings. Its phenyl group enhances steric bulk, favoring specific transition states in asymmetric aldol reactions . Methodologically, the auxiliary is coupled to substrates via mixed anhydride methods (e.g., pivaloyl chloride/TEA) or DIC-mediated protocols .
Q. What analytical techniques validate the enantiomeric purity of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis is standard. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers. Purity is confirmed via melting point (mp 129–132°C) and optical rotation ([α]ᴅ²⁵ = -45° to -50°, c = 1 in CHCl₃) . Contamination by the (S)-enantiomer (>1%) is detectable via these methods .
Advanced Research Questions
Q. How can stereochemical contamination in intermediates derived from this compound be mitigated?
Trace (S)-enantiomer contamination in commercial (R)-oxazolidinone (~1%) may propagate into downstream intermediates (e.g., Ezetimibe API). To address this:
- Use high-purity (>99%) (R)-oxazolidinone from suppliers like Combi-Blocks or Oakwood Chemical .
- Implement orthogonal purification (e.g., flash chromatography, recrystallization) after critical steps like enolate condensation .
- Monitor intermediates via chiral HPLC to detect <1% stereoisomeric byproducts early .
Q. What factors govern regioselectivity in (4+3) cycloadditions involving oxazolidinone-stabilized oxyallyl intermediates?
The 4-phenyl group on the oxazolidinone auxiliary influences steric and electronic effects, directing endo selectivity in cycloadditions with dienes or furans. For example, reactions with unsymmetrical furans show regioselectivity dependent on the auxiliary’s substituents. Computational studies (DFT) and kinetic experiments are recommended to map transition states and optimize conditions for desired regioisomers .
Q. How does the oxazolidinone auxiliary affect stereochemical outcomes in titanium-mediated aldol reactions?
The auxiliary’s configuration dictates enolate geometry (E/Z) and subsequent facial selectivity. For instance, (R)-4-phenyl-2-oxazolidinone enolates favor syn-aldol adducts via a Zimmerman-Traxler transition state. Substituent effects (e.g., fluorinated auxiliaries) can further modulate reactivity and selectivity in fluorinated aldol products .
Properties
IUPAC Name |
(4R)-4-phenyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNNMIOWVJVLY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352627 | |
Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90319-52-1 | |
Record name | (-)-4-Phenyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90319-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-2-oxazolidinone, (4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5L96WN6JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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